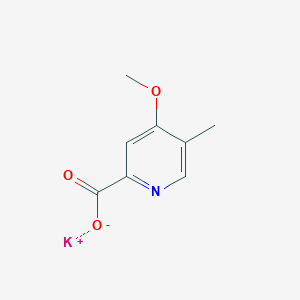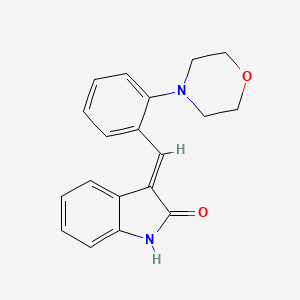![molecular formula C19H15N5O B12939332 N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide CAS No. 478813-75-1](/img/structure/B12939332.png)
N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide is a heterocyclic compound that features an imidazo[1,2-a][1,3,5]triazine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both imidazole and triazine rings in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with α-bromoketones under microwave irradiation, which facilitates the formation of the imidazo[1,2-a]pyridine ring . This is followed by further functionalization to introduce the triazine ring and the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell growth or viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- N-(6,8-Dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide
Uniqueness
N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide is unique due to the presence of both imidazole and triazine rings, which confer distinct chemical properties and reactivity. This dual-ring structure is less common compared to other similar compounds, making it a valuable target for research and development in various fields.
Propriétés
Numéro CAS |
478813-75-1 |
|---|---|
Formule moléculaire |
C19H15N5O |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide |
InChI |
InChI=1S/C19H15N5O/c1-13-12-24-18(20-13)21-16(14-8-4-2-5-9-14)22-19(24)23-17(25)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21,22,23,25) |
Clé InChI |
CQGMFKIUPNACMB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=N1)N=C(N=C2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12939251.png)

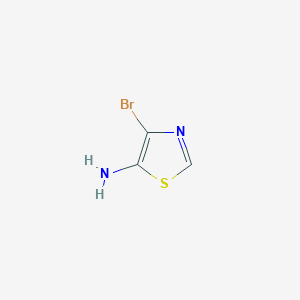
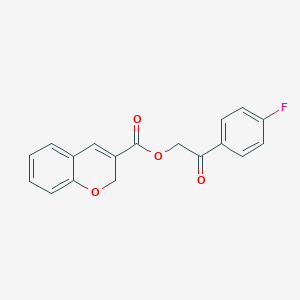
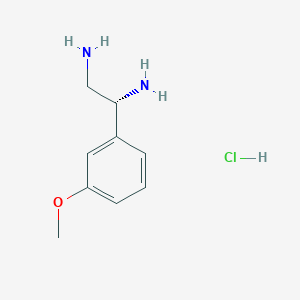
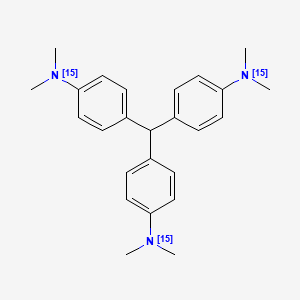
![N-[Di(1H-imidazol-2-yl)methyl]glycine](/img/structure/B12939283.png)


![tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12939317.png)

![[2,2'-Bipyridin]-4-ylmethanamine](/img/structure/B12939328.png)
